Synthetic Regioselectivity: Exclusive Access to 2,3,4,5-Tetrasubstituted PBBs
1,2,3,4-Tetrabromobenzene is the only tetrabromobenzene isomer that enables direct aryl–aryl coupling with bromoanilines to yield 2,3,4,5-tetrasubstituted polybrominated biphenyls (PBBs). When the analogous coupling is attempted with 1,2,4,5-tetrabromobenzene, the 2,3,4,5-substitution pattern is not accessible because the 1,2,4,5-isomer preferentially generates 1,4-aryne intermediates rather than participating in the desired cross-coupling manifold [1][2].
| Evidence Dimension | Access to 2,3,4,5-tetrasubstituted PBB products via aryl–aryl coupling |
|---|---|
| Target Compound Data | Nine distinct 2,3,4,5-tetrasubstituted PBBs synthesized and characterized; coupling byproduct octabromobiphenyl ranges from <2% to 63% of PBB products |
| Comparator Or Baseline | 1,2,4,5-Tetrabromobenzene: 2,3,4,5-tetrasubstituted PBBs not accessible; forms 1,4-aryne adducts instead |
| Quantified Difference | Qualitative yes/no – 1,2,3,4-isomer enables the synthesis; 1,2,4,5-isomer does not |
| Conditions | Aryl–aryl coupling of bromoanilines in the presence of Pd catalyst; products characterized by capillary GC |
Why This Matters
For laboratories quantifying or synthesizing environmentally relevant PBB congeners, only the 1,2,3,4-isomer provides the requisite regiochemistry; procurement of the wrong isomer renders synthetic routes impossible.
- [1] Kubiczak, G.A., Oesch, F., Borlakoglu, J.T., Kunz, H., & Robertson, L.W. (1989). A Unique Approach to the Synthesis of 2,3,4,5-Substituted Polybrominated Biphenyls: Quantitation in FireMaster FF-1 and FireMaster BP-6. Journal of Agricultural and Food Chemistry, 37(4), 1160–1164. View Source
- [2] Raymo, F., Kohnke, F.H., Cardullo, F., Girreser, U., & Stoddart, J.F. (1992). The regioselective generation of arynes from polyhalogenobenzenes. Tetrahedron, 48(33), 6827–6838. View Source
